molecular formula C20H22N4O2 B6120633 3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine

3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine

Cat. No.: B6120633
M. Wt: 350.4 g/mol
InChI Key: URCHROQFRXJZLG-UHFFFAOYSA-N
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Description

3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by its unique structure, which includes a methoxy group, a pyrazolyl group, and a phenyl group attached to a pyridazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Oxan-2-ylmethyl Group: The oxan-2-ylmethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of a hydrazine derivative with a 1,4-diketone.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a halogenated pyridazine derivative.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

    3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

3-Methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-methoxy-6-[3-[1-(oxan-2-ylmethyl)pyrazol-3-yl]phenyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-25-20-9-8-18(21-22-20)15-5-4-6-16(13-15)19-10-11-24(23-19)14-17-7-2-3-12-26-17/h4-6,8-11,13,17H,2-3,7,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCHROQFRXJZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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